Thymolphthalexone

Overview

Description

Thymolphthalexone (TMPX) is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments, including those involving biochemistry, physiology, and pharmacology.

Scientific Research Applications

Biomedical Applications

Innovative Diagnostic Tools : Thymolphthalein, closely related to Thymolphthalexone, has been utilized in the development of innovative, enzyme-free colorimetric immunoassays. This application is pivotal for the sensitive detection of alpha-fetoprotein (AFP), demonstrating high sensitivity and potential for clinical diagnosis and scientific research applications (Rongrong Ren et al., 2018).

Corrosion Inhibition : Another application involves Thymolphthalein's use as a corrosion inhibitor for carbon steel in hydrochloric acid solutions, indicating its utility in industrial maintenance and materials science (H. M. Elabbasy, 2019).

Pharmacological and Therapeutic Potentials

Antioxidant and Anti-inflammatory Properties : Thymol, a component often associated with this compound, exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties. Its application in treating various diseases at the biochemical and molecular levels is well documented, showcasing its therapeutic potential across cardiovascular, neurological, rheumatological, and gastrointestinal ailments (M. F. Nagoor Meeran et al., 2017).

Cancer Treatment : Thymoquinone, closely related to this compound, has shown inhibitory effects on tumor angiogenesis and growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. Its application in cancer treatment highlights its potential as a therapeutic agent (T. Yi et al., 2008).

Environmental and Material Science Applications

- Radiation Monitoring : Thymolphthalein has been investigated for its use in radiation monitoring labels, capable of changing color upon gamma radiation exposure. This innovation presents a novel application in environmental monitoring and safety management (M. El-Kelany & S. Gafar, 2016).

Safety and Hazards

Thymolphthalexone should not be used for food, drug, pesticide or biocidal product use . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers There are a few papers that mention this compound, but they do not provide a comprehensive analysis of the compound . More research is needed to fully understand the properties and potential applications of this compound.

Mechanism of Action

Target of Action

Thymolphthalexone is primarily used in the field of analytical chemistry for colorimetric detection and quantification of alkaline substances . It is a derivative of phthalein, similar in application to phenolphthalein, but with unique properties conferred by the incorporation of a thymol group . The primary targets of this compound are therefore alkaline substances that it interacts with during colorimetric detection.

Mode of Action

This compound operates through a color change mechanism, where it shifts from colorless to various shades of blue and purple under basic or alkaline conditions . The reaction is based on the deprotonation of the phthalexon molecule, which induces a structural rearrangement leading to the development of color . This specific response makes it highly useful in titrations where it acts as a pH indicator, providing a visual cue that helps in determining the endpoint of titration by signaling a significant pH shift .

Biochemical Pathways

It has been used in various studies to analyze the pH balance and buffering capacities of solutions, and to monitor chemical reactions that involve a change in pH .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a color change in response to pH shifts. This color change is a result of a structural rearrangement in the this compound molecule following deprotonation . This property makes this compound a valuable tool in analytical chemistry, particularly in titrations and other procedures involving the detection and quantification of alkaline substances .

Properties

IUPAC Name |

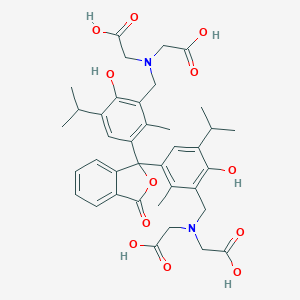

2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)azaniumyl]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)azaniumyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O12/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXCADFSYJNMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C[NH+](CC(=O)O)CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)C[NH+](CC(=O)O)CC(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1913-93-5 | |

| Record name | Thymolphthalexon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thymolphthalexone interact with metal ions, and what are the downstream analytical applications?

A1: this compound (TPN) forms complexes with various metal ions, including iron, copper, cadmium, bismuth, and lead. [, ] This interaction is based on the chelation of the metal ion by the TPN molecule. The formation of these complexes alters their electrochemical properties, allowing for their detection and quantification using adsorptive stripping voltammetry. [, ] In this technique, the metal-TPN complexes are adsorbed onto a mercury electrode surface, followed by their reduction and detection as a measurable electrical signal. [, ]

Q2: What is the significance of studying the dissociation constants of this compound?

A2: Understanding the dissociation constants of TPN provides crucial information about its ability to bind metal ions at different pH values. [] This information is essential for optimizing analytical methods like adsorptive stripping voltammetry, where the pH of the solution can significantly influence the sensitivity and selectivity of metal ion detection.

Q3: Can you elaborate on the application of this compound in determining specific metal ions?

A3: Research demonstrates the successful application of TPN in the simultaneous determination of multiple metal ions in various samples. For instance, one study showcased a method for the simultaneous determination of iron, copper, and cadmium using TPN and adsorptive stripping voltammetry. [] This method exhibited high sensitivity, with detection limits in the ng mL−1 range for all three metals. [] Another study demonstrated a similar approach for the simultaneous determination of copper, bismuth, and lead. [] These applications highlight the versatility of TPN as a reagent in analytical chemistry, particularly in environmental monitoring and trace metal analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)